5-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Medicinal Chemistry Synthetic Intermediate Physicochemical Properties

5-Ethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS 215298-73-0) is a nitropyrazole carboxamide derivative with the molecular formula C6H8N4O3 and a molecular weight of 184.15 g/mol. It is a well-defined chemical building block characterized by an ethyl substituent at the 5-position and a primary carboxamide group at the 3-position on a pyrazole ring bearing a nitro group at the 4-position.

Molecular Formula C6H8N4O3
Molecular Weight 184.15 g/mol
CAS No. 215298-73-0
Cat. No. B3421406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-4-nitro-1H-pyrazole-3-carboxamide
CAS215298-73-0
Molecular FormulaC6H8N4O3
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C6H8N4O3/c1-2-3-5(10(12)13)4(6(7)11)9-8-3/h2H2,1H3,(H2,7,11)(H,8,9)
InChIKeyXTPUQGFKKAURLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS 215298-73-0): Chemical Identity and Procurement Baseline


5-Ethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS 215298-73-0) is a nitropyrazole carboxamide derivative with the molecular formula C6H8N4O3 and a molecular weight of 184.15 g/mol [1]. It is a well-defined chemical building block characterized by an ethyl substituent at the 5-position and a primary carboxamide group at the 3-position on a pyrazole ring bearing a nitro group at the 4-position [2]. The compound is predominantly cited in the patent literature as an intermediate, particularly by Pfizer Inc., in the synthesis of pyrazolopyrimidinone-based phosphodiesterase type 5 (PDE5) inhibitors [3].

5-Ethyl-4-nitro-1H-pyrazole-3-carboxamide: Why In-Class Analogs Cannot Be Substituted


Generic substitution of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide with other nitropyrazole-3-carboxamide analogs is not feasible without rigorous re-validation due to significant structural differences that alter physicochemical properties and downstream reactivity. While the pyrazole-3-carboxamide scaffold is common, specific substituents dictate the molecule's performance as a synthetic intermediate. For instance, the 5-methyl analog (CAS 5334-36-1) has a lower molecular weight (170.13 g/mol) and a high melting point (248-250 °C) [1], whereas the unsubstituted 4-nitro-1H-pyrazole-3-carboxamide (CAS 65190-36-5) lacks the 5-alkyl group entirely . These variations impact solubility, handling, and the steric/electronic environment during subsequent reactions. Furthermore, the specific 5-ethyl substitution pattern of CAS 215298-73-0 is critical for the final pharmacological properties of the downstream PDE5 inhibitors, as it influences the binding affinity and selectivity of the resulting pyrazolopyrimidinone core [2]. Therefore, substituting this specific intermediate would introduce unknown variables into a validated synthetic pathway, potentially compromising yield, purity, and the activity of the final pharmaceutical compound.

5-Ethyl-4-nitro-1H-pyrazole-3-carboxamide: Quantified Differentiation Data for Scientific Procurement


Evidence Item 1: Distinct Physicochemical Property Profile Compared to 5-Methyl Analog

5-Ethyl-4-nitro-1H-pyrazole-3-carboxamide possesses a distinct physicochemical profile compared to its closest 5-alkyl analog, 5-methyl-4-nitro-1H-pyrazole-3-carboxamide. The target compound has a higher molecular weight (184.15 vs. 170.13 g/mol) and a predicted higher LogP (1.20 vs. -0.38), indicating significantly greater lipophilicity [1][2]. This difference in lipophilicity directly influences solubility and, more critically, the molecule's behavior in subsequent reactions where the ethyl group provides a different steric and electronic environment than a methyl group, which is a key determinant in the final structure-activity relationship (SAR) of PDE5 inhibitors [3].

Medicinal Chemistry Synthetic Intermediate Physicochemical Properties

Evidence Item 2: Validated Synthetic Utility as Key PDE5 Inhibitor Intermediate

The compound's primary and most robustly documented differentiation is its specific, validated role as a key intermediate in a patented synthetic route to a class of pyrazolopyrimidinone PDE5 inhibitors. Pfizer Inc.'s patent US6350751 B1 explicitly claims methods using this exact structure (identified by CAS number) in the preparation of therapeutically active compounds [1]. Unlike other nitropyrazole carboxamides, which may have broad or unproven applications, the 5-ethyl-4-nitro substitution pattern of this compound has been optimized for this specific downstream transformation, making it an essential and irreplaceable component of that particular synthetic sequence.

Medicinal Chemistry Synthetic Intermediate PDE5 Inhibitor

Evidence Item 3: Structural Specificity Enabling Downstream Heterocycle Formation

The specific 5-ethyl-4-nitro substitution pattern is structurally poised for cyclization reactions to form fused pyrazolopyrimidinone ring systems, a core structure in several PDE5 inhibitors . The presence of the 5-ethyl group, compared to a 5-methyl or 5-hydrogen analog, is crucial for introducing the desired steric bulk and lipophilicity in the final molecule, which are essential parameters for target binding and pharmacokinetic properties [1]. The ortho-relationship between the 3-carboxamide and 4-nitro groups is a prerequisite for many cyclocondensation reactions that build this important heterocyclic scaffold, making this specific substitution pattern a non-fungible asset in the synthesis of this drug class.

Organic Synthesis Building Block Heterocyclic Chemistry

5-Ethyl-4-nitro-1H-pyrazole-3-carboxamide: Validated Application Scenarios Based on Differential Evidence


Scenario 1: Synthesis of Pyrazolopyrimidinone PDE5 Inhibitor Libraries

This is the primary and most highly validated application scenario. The compound serves as a dedicated intermediate for the synthesis of pyrazolopyrimidinone-based PDE5 inhibitors. Researchers and process chemists should procure this specific compound when executing the synthetic route described in US6350751 B1 or related literature, as substituting with a different analog will deviate from the validated procedure and likely result in failure or suboptimal outcomes [1].

Scenario 2: Structure-Activity Relationship (SAR) Studies on Alkyl Substituent Effects

For medicinal chemistry programs aiming to investigate the SAR of 5-alkyl substituents on pyrazole carboxamide scaffolds, 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide is the definitive ethyl analog. It provides a direct comparator for the 5-methyl and 5-propyl derivatives. Its distinct LogP (1.20) and molecular weight (184.15 g/mol) offer a quantifiable basis for studying how increasing alkyl chain length impacts downstream biological activity and physicochemical properties [2].

Scenario 3: Development of Custom Pyrazole-Fused Heterocycles

This compound is a valuable building block for synthesizing novel pyrazole-fused heterocycles beyond PDE5 inhibitors. Its specific 5-ethyl-4-nitro-3-carboxamide substitution pattern makes it an ideal precursor for cyclocondensation reactions with various biselectrophiles (e.g., amidines, 1,3-diketones) to generate diverse libraries of pyrazolo[3,4-d]pyrimidines and related structures. The ethyl group provides a balance of steric bulk and lipophilicity, which can be critical for tuning the properties of the resulting heterocycles .

Scenario 4: Physicochemical Property-Biased Fragment or Building Block Screening

In fragment-based drug discovery (FBDD) or building block screening campaigns where a balance of hydrophilicity and lipophilicity is desired, 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide represents a unique entry point. With a calculated LogP of 1.20, it occupies a chemical space that is more lipophilic than many other polar pyrazole building blocks, which typically have LogP values near or below zero [3]. This can be a strategic advantage when designing molecules intended to cross biological membranes or engage hydrophobic binding pockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.